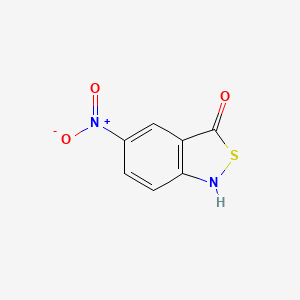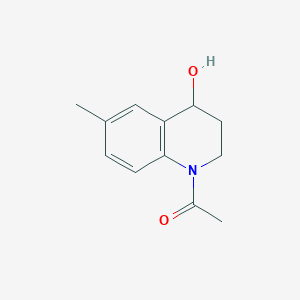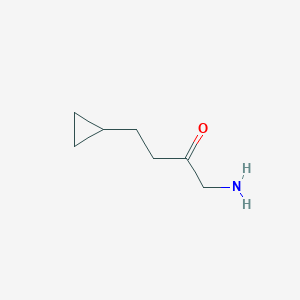
1-Amino-4-cyclopropylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-cyclopropylbutan-2-one is an organic compound featuring a cyclopropyl group attached to a butanone backbone with an amino group at the first carbon position
Méthodes De Préparation
The synthesis of 1-Amino-4-cyclopropylbutan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Amino-4-cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparaison Avec Des Composés Similaires
1-Amino-4-cyclopropylbutan-2-one can be compared with other cyclopropyl-containing compounds such as cyclopropylamine and cyclopropyl ketones. Its uniqueness lies in the combination of the cyclopropyl group with the butanone backbone and the presence of an amino group, which imparts distinct chemical and biological properties. Similar compounds include:
- Cyclopropylamine
- Cyclopropyl ketones
- Cyclopropylcarbinol
These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-amino-4-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5,8H2 |
Clé InChI |
LTGWMWKALJVCAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
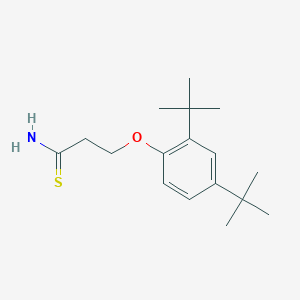

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
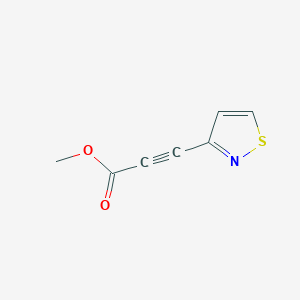
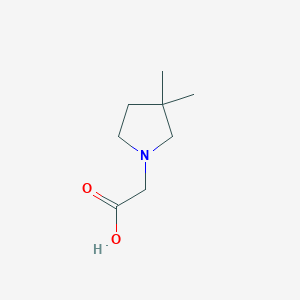
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
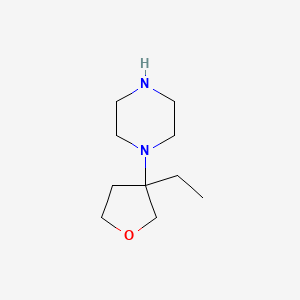
![2-[(2-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181949.png)
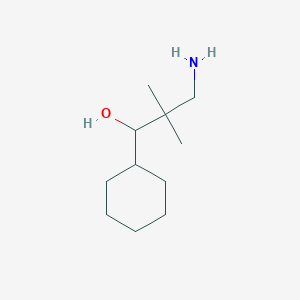
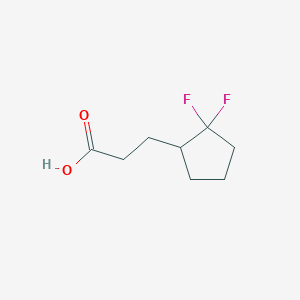
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
